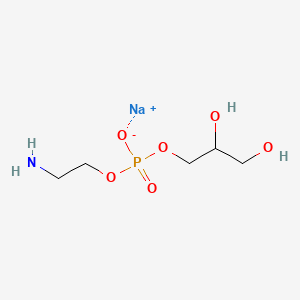

Glycerophosphorylethanolamine (sodium salt)

Descripción

Glycerophosphorylethanolamine (GPEA, sodium salt) is a phospholipid derivative and an active metabolite of phosphatidylethanolamine (PE), formed during phospholipid catabolism . Structurally, it consists of a glycerol backbone linked to ethanolamine via a phosphodiester bond. GPEA is water-soluble and plays roles in cellular metabolism, membrane remodeling, and signaling. It has been implicated in cancer biology, hepatocyte growth regulation, and neurodegenerative disease pathways .

Propiedades

IUPAC Name |

sodium;2-aminoethyl 2,3-dihydroxypropyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO6P.Na/c6-1-2-11-13(9,10)12-4-5(8)3-7;/h5,7-8H,1-4,6H2,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVDUYIAODUIQA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)([O-])OCC(CO)O)N.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NNaO6P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La glicerofosforiletanolamina (sal sódica) puede sintetizarse mediante la fosforilación de la etanolamina con glicerofosfato. La reacción típicamente implica el uso de agentes fosforilantes como oxicloruro de fósforo o cloruro de fosforilo en condiciones controladas. La reacción se lleva a cabo en un medio acuoso, y el pH se monitorea cuidadosamente para garantizar la formación del producto deseado.

Métodos de Producción Industrial

En un entorno industrial, la producción de glicerofosforiletanolamina (sal sódica) implica procesos de fosforilación a gran escala. Estos procesos utilizan etanolamina y glicerofosfato de alta pureza, junto con técnicas avanzadas de purificación para garantizar que el producto final cumpla con los estándares requeridos. Las condiciones de reacción se optimizan para obtener un rendimiento y pureza máximos, a menudo involucrando un monitoreo continuo y un ajuste del pH, la temperatura y las concentraciones de reactivos.

Análisis De Reacciones Químicas

Tipos de Reacciones

La glicerofosforiletanolamina (sal sódica) experimenta varias reacciones químicas, que incluyen:

Oxidación: Este compuesto puede oxidarse para formar derivados correspondientes del ácido fosfórico.

Reducción: Las reacciones de reducción pueden convertirlo en derivados más simples de la fosfoetanolamina.

Sustitución: Puede participar en reacciones de sustitución donde el grupo amino es reemplazado por otros grupos funcionales.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas o ácidas.

Principales Productos Formados

Oxidación: Derivados del ácido fosfórico.

Reducción: Derivados más simples de la fosfoetanolamina.

Sustitución: Varios compuestos de fosfoetanolamina sustituidos.

Aplicaciones Científicas De Investigación

Biochemical Applications

Glycerophosphorylethanolamine is primarily recognized for its role in biochemical research. It has been shown to promote the aggregation of amyloid-β (1-40), a peptide associated with Alzheimer's disease. This aggregation is crucial for understanding the pathophysiology of neurodegenerative diseases and developing therapeutic strategies .

Case Study: Amyloid Aggregation

In a study examining the effects of glycerophosphorylethanolamine on amyloid aggregation, researchers observed that the compound facilitated the formation of amyloid fibrils, which are characteristic of Alzheimer's pathology. This finding suggests that glycerophosphorylethanolamine could be instrumental in studying amyloid-related diseases and screening potential inhibitors .

Material Science Applications

The compound is also utilized in material science, particularly in the development of thermosensitive chitosan systems. Research indicates that glycerophosphorylethanolamine can influence the gelation properties of chitosan-based materials, which are used in biomedical applications such as drug delivery systems and tissue engineering .

Gelation Properties

The effectiveness of glycerophosphorylethanolamine in altering gelation conditions has been documented through rheological and turbidimetric measurements. For instance, studies have shown that different glycerophosphate salts can lead to significant variations in the viscoelastic properties of chitosan gels. Specifically, using calcium glycerophosphate instead of sodium glycerophosphate resulted in faster gelation times and improved structural integrity of the resulting materials .

| Type of Glycerophosphate Salt | Gelation Time | Viscoelastic Properties |

|---|---|---|

| Sodium Glycerophosphate | 100 min | Moderate |

| Calcium Glycerophosphate | 30 min | High |

| Magnesium Glycerophosphate | 400 min | Variable |

Nutritional Applications

In nutrition science, glycerophosphorylethanolamine (sodium salt) has been explored as a low-sodium alternative for food products. With rising concerns over sodium intake and associated health risks such as hypertension, this compound presents an opportunity to reduce sodium levels while maintaining flavor profiles .

Low-Sodium Salt Interventions

Research has focused on the feasibility and acceptability of low-sodium salt interventions globally. Glycerophosphorylethanolamine can be part of formulations aimed at reducing sodium chloride content while providing essential minerals like potassium. This dual role can help mitigate cardiovascular risks associated with high sodium consumption .

Mecanismo De Acción

La glicerofosforiletanolamina (sal sódica) ejerce sus efectos principalmente a través de su interacción con las membranas celulares. Se integra en la bicapa de fosfolípidos, influyendo en la fluidez y la estabilidad de la membrana. En el contexto de la enfermedad de Alzheimer, promueve la agregación de péptidos de amiloide-beta, que están implicados en la patogénesis de la enfermedad . Los objetivos moleculares incluyen fosfolípidos de membrana y péptidos de amiloide-beta, y las vías involucradas están relacionadas con el metabolismo de los lípidos y la agregación de proteínas.

Comparación Con Compuestos Similares

Research Contradictions and Unresolved Questions

- Cancer Role: While endogenous GPEA correlates with tumor growth , exogenous application inhibits proliferation . This paradox may arise from concentration-dependent effects or contextual metabolic states.

- Therapeutic Mechanisms : The exact pathways through which GPEA modulates cell proliferation (e.g., receptor binding vs. metabolic regulation) remain unclear .

Actividad Biológica

Glycerophosphorylethanolamine (GPE) is a phospholipid derivative that plays a significant role in various biological processes. This article provides an in-depth exploration of its biological activity, including mechanisms of action, physiological effects, and relevant research findings.

- Chemical Formula : CHNOP

- Molecular Weight : 195.14 g/mol

- Solubility : Slightly soluble in water, with stability issues in aqueous solutions over time .

Glycerophosphorylethanolamine acts through several mechanisms that contribute to its biological activity:

- Cell Membrane Integrity : GPE is involved in the formation and maintenance of cellular membranes, influencing membrane fluidity and permeability.

- Signal Transduction : It serves as a precursor for bioactive lipids that participate in signaling pathways, particularly those related to inflammation and cell survival.

- Neuroprotective Effects : GPE has been shown to protect neuronal cells from oxidative stress, potentially through the modulation of antioxidant pathways and the inhibition of apoptotic processes .

1. Neuroprotective Effects

Research indicates that GPE exhibits neuroprotective properties, particularly in models of neurodegenerative diseases. For instance:

- Oxidative Stress Mitigation : GPE reduces oxidative damage in neuronal cells by enhancing the activity of endogenous antioxidants like glutathione peroxidase .

- Cognitive Function Improvement : In animal studies, GPE administration has been linked to improved cognitive performance and memory retention, suggesting its potential therapeutic use in conditions like Alzheimer's disease.

2. Anti-inflammatory Properties

GPE has demonstrated anti-inflammatory activities, which are crucial for managing chronic inflammatory diseases:

- Cytokine Modulation : Studies have shown that GPE can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 while upregulating anti-inflammatory cytokines, thereby balancing the inflammatory response .

- Inhibition of Inflammatory Pathways : It interferes with NF-kB signaling pathways, which are pivotal in the inflammatory response.

3. Cardiovascular Benefits

GPE may also exert beneficial effects on cardiovascular health:

- Lipid Metabolism Regulation : It plays a role in lipid metabolism, potentially reducing the risk of atherosclerosis by modulating lipid profiles and improving endothelial function .

- Antioxidant Activity : The compound's antioxidant properties help protect against oxidative stress-related damage to cardiovascular tissues.

Case Studies and Research Findings

Several studies have evaluated the biological activity of Glycerophosphorylethanolamine:

Q & A

Q. What analytical methods are recommended for quantifying glycerophosphorylethanolamine (GPE) in biological samples?

Ion-exchange chromatography is a validated method for separating GPE from other phosphodiesters, such as glycerophosphorylserine (GPS), in complex matrices like brain tissue or plasma. This technique leverages differences in ionic interactions under controlled pH conditions, enabling precise quantification . Additionally, 31P-based magnetic resonance spectroscopy (MRS) can non-invasively assess phosphodiester (PDE) levels, including GPE, in tissues like the liver, though it requires calibration against chromatographic data for absolute quantification .

Q. How should researchers prepare and store glycerophosphorylethanolamine solutions to ensure experimental reproducibility?

GPE is hygroscopic and prone to hydrolysis. For in vitro studies, prepare a stock solution in DMSO (e.g., 50 µL), dilute with PEG300 (300 µL) and Tween 80 (50 µL), then adjust with ddH2O (600 µL) to enhance solubility. Store aliquots at -80°C to minimize degradation. For in vivo formulations, ensure isotonicity and physiological pH to maintain stability during administration .

Q. What metabolic pathways regulate glycerophosphorylethanolamine levels in cells?

GPE is a degradation product of phosphatidylethanolamine (PE) via phospholipase A2 or B activity. Its cellular concentration reflects a balance between phospholipid catabolism (producing GPE) and re-esterification into PE via the Kennedy pathway. Peroxisomal dysfunction (e.g., in pex2 or pex16 mutants) disrupts this balance, leading to reduced GPE levels due to impaired membrane lipid turnover .

Advanced Research Questions

Q. How can experimental designs address contradictory findings on GPE’s role in disease—e.g., elevated levels in Alzheimer’s vs. reduced levels in liver fibrosis?

Context-specific lipid remodeling drives these discrepancies. In Alzheimer’s, elevated GPE in postmortem brains correlates with amyloid-β (Aβ40) aggregation due to altered phospholipid metabolism . In liver fibrosis, decreased PDE levels (including GPE) reflect impaired membrane degradation during hepatic regeneration . To reconcile these, use disease-specific models (e.g., transgenic mice for Alzheimer’s, carbon tetrachloride-induced fibrosis for liver studies) and cross-validate findings with tissue-specific lipidomics .

Q. What methodological controls are critical when studying GPE’s effect on amyloid-β aggregation in vitro?

(a) Concentration gradients : Test GPE across physiologically relevant concentrations (e.g., 10–100 µM) to avoid non-specific aggregation. (b) Buffer conditions : Maintain pH 7.4 and include chelators (e.g., EDTA) to exclude metal-ion confounding effects. (c) Aggregation monitoring : Use Thioflavin T fluorescence and atomic force microscopy to track Aβ40 fibril formation kinetics . (d) Negative controls : Include phosphatidylcholine metabolites (e.g., glycerophosphorylcholine) to verify specificity .

Q. How can researchers model GPE’s interplay with other phospholipid metabolites in membrane dynamics?

Employ lipid bilayer systems doped with GPE and its precursors (e.g., phosphatidylethanolamine) to study phase behavior via differential scanning calorimetry (DSC) or fluorescence anisotropy. Computational molecular dynamics simulations can further predict GPE’s impact on membrane curvature and protein interactions. In pex mutants, pair lipidomics with transcriptomic data to identify regulatory nodes linking peroxisomal biogenesis to phospholipid metabolism .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing GPE’s correlation with disease progression?

For longitudinal studies (e.g., Alzheimer’s models), apply mixed-effects models to account for individual variability. Use false discovery rate (FDR) correction in metabolomic datasets to address multiple comparisons. In liver fibrosis, correlate 31P-MRS-derived PME/PDE ratios with histopathological scores (e.g., METAVIR) using Spearman’s rank correlation .

Q. How can researchers validate GPE’s functional role beyond observational associations?

(a) Genetic knockdown : Silence phospholipase enzymes (e.g., PLA2G6) to modulate GPE production and observe downstream effects on Aβ aggregation or membrane integrity. (b) Isotopic tracing : Use 13C-labeled ethanolamine to track GPE synthesis and degradation fluxes in primary neuronal cultures . (c) Pharmacological inhibition : Test GPE’s aggregation-promoting activity in the presence of small-molecule inhibitors of Aβ oligomerization .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.